molecular formula C8H11N3O4S B1200757 Lamivudine sulfoxide

Lamivudine sulfoxide

Cat. No.: B1200757
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-FYZWQCAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine sulfoxide belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from lamivudine;  which is catalyzed by the enzyme sulfotransferase 1A1. In humans, this compound is involved in the lamivudine metabolism pathway.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1

InChI Key

LJMQAXFNQNADRZ-FYZWQCAOSA-N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Synonyms

GI 138870X
GI-138870X
lamivudine sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine sulfoxide
Reactant of Route 2
Lamivudine sulfoxide
Reactant of Route 3
Lamivudine sulfoxide
Reactant of Route 4
Lamivudine sulfoxide
Reactant of Route 5
Lamivudine sulfoxide
Reactant of Route 6
Lamivudine sulfoxide

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